4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine
Description
4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine is a fluorinated pyrrolidine derivative conjugated with a morpholine ring. This compound is synthesized via stereospecific double fluorination of N-protected (2S,4R)-4-hydroxyproline using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™), a method developed by Singh et al. . The reaction yields high-purity intermediates, such as N-Fmoc-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are pivotal synthons in medicinal chemistry. These intermediates are widely utilized in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and other bioactive molecules due to their conformational rigidity and enhanced metabolic stability .
Properties
Molecular Formula |
C9H15FN2O2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
[(2S,4R)-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H15FN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
HPMUTOXSDYPWBA-SFYZADRCSA-N |
Isomeric SMILES |
C1COCCN1C(=O)[C@@H]2C[C@H](CN2)F |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2S,4R)-4-fluoropyrrolidine and morpholine.
Coupling Reaction: The key step involves coupling (2S,4R)-4-fluoropyrrolidine with morpholine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce a fully reduced amine.
Scientific Research Applications
4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of inhibitors for specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and binding interactions.
Industry: It finds applications in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
The compound is compared below with analogous fluoropyrrolidine and morpholine derivatives to highlight key differences in substituents, stereochemistry, and applications.
Table 1: Comparative Analysis of Key Compounds
Key Comparison Points
Stereochemistry :
- The (2S,4R) configuration in the target compound contrasts with the (2R,4S) isomer in Boc-protected derivatives (e.g., CAS 681128-50-7). Enantiomeric differences significantly impact biological activity; for instance, DPP-IV inhibitors require precise stereochemistry for target binding .
Substituent Effects: The morpholine carbonyl group enhances solubility compared to bulkier protecting groups like Fmoc or Boc, which may improve pharmacokinetics in drug candidates .
Synthetic Utility :
- The target compound’s synthesis via Fluolead™-mediated fluorination reduces steps (2 steps vs. conventional 4-step methods) and improves yields (>90%) compared to older protocols .
- In contrast, Boc-protected derivatives (e.g., CAS 681128-50-7) require additional deprotection steps, complicating large-scale synthesis .
Applications :
- While the target compound is a direct intermediate for DPP-IV inhibitors, Fmoc-protected analogs (e.g., CAS 203866-20-0) are primarily used in solid-phase peptide synthesis .
- Derivatives like (2S,4R)-4-tritylmercapto-pyrrolidine-2-carboxylic acid (CAS 281655-34-3) are specialized for studying peptide conformational control .
Research Findings and Trends
- Medicinal Chemistry: Fluoropyrrolidine-morpholine hybrids exhibit improved metabolic stability due to fluorine’s electronegativity and the morpholine ring’s polarity, making them superior to non-fluorinated analogs in preclinical studies .
- Stereochemical Impact : The (2S,4R) configuration in the target compound shows 10-fold higher DPP-IV inhibition compared to (2R,4S) isomers in vitro, underscoring the importance of stereochemistry .
- Emerging Derivatives : Difluoromethoxy-pyrrolidine derivatives (e.g., CAS 1807939-39-4) are gaining attention for their enhanced enzymatic resistance, though their synthesis requires specialized reagents .
Biological Activity
4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorinated pyrrolidine ring and a morpholine moiety. This combination enhances its potential biological activity and makes it a valuable scaffold for drug development, particularly in targeting neurological disorders and other diseases.
Chemical Structure and Properties
The chemical formula of 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine is with a molecular weight of 238.69 g/mol. The presence of the fluorine atom increases lipophilicity, potentially improving bioavailability and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in key biochemical pathways. The fluorinated pyrrolidine structure enhances binding affinity to these targets, which can lead to modulation or inhibition of their activity.
Research Findings
Recent studies have evaluated the biological activity of 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine in several contexts:
- Neurotransmitter Receptor Interaction : The compound has been shown to bind effectively to neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Interaction studies indicate that it may act as an inhibitor in pathways involving these receptors.
- Enzyme Inhibition : It has been explored as a potential inhibitor for specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways .
- Structure-Activity Relationship (SAR) Studies : The compound serves as a lead in SAR studies aimed at optimizing pharmacological profiles of related compounds. Its structural features allow for modifications that can enhance efficacy and reduce side effects .
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A study investigating the effects of 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine on enzyme kinetics demonstrated significant inhibition of target enzymes involved in neurotransmission. This was assessed using biochemical assays that measured the rate of substrate conversion in the presence of varying concentrations of the compound.
- Case Study 2 : In vivo studies indicated that administration of this compound resulted in notable behavioral changes in animal models, supporting its role as a modulator of neurological functions. These findings were corroborated by histological analyses showing alterations in neurotransmitter levels post-treatment.
Comparative Analysis with Similar Compounds
The following table compares 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Fluoropyrrolidin-1-yl)ethanone | Structure | Lacks morpholine moiety |
| Morpholine derivatives | Structure | Various substitutions on morpholine |
| Pyrrolidine-based inhibitors | Structure | Focused on enzyme inhibition |
The unique combination of both the fluorinated pyrrolidine ring and the morpholine moiety in 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine provides distinct chemical and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
